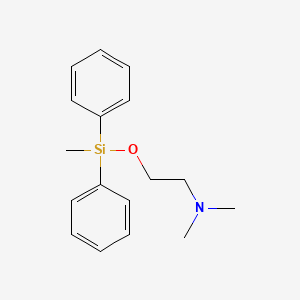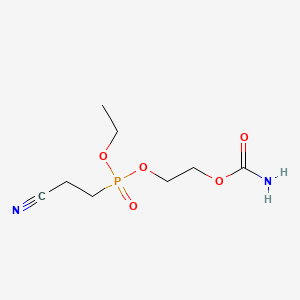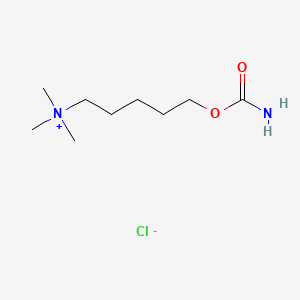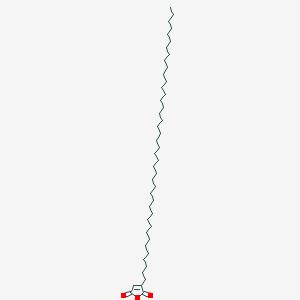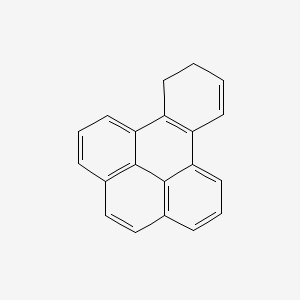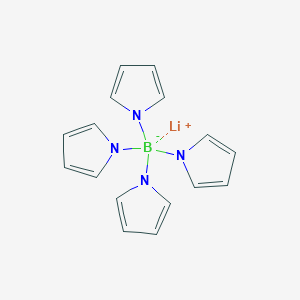
Lithium tetra-1H-pyrrol-1-ylborate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium tetra-1H-pyrrol-1-ylborate(1-): is a chemical compound with the molecular formula C₄H₄BLiN It is known for its unique structure, which includes a lithium ion coordinated to a borate group that is further bonded to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium tetra-1H-pyrrol-1-ylborate(1-) typically involves the reaction of pyrrole with a boron-containing reagent in the presence of a lithium source. One common method is the reaction of pyrrole with boron trifluoride etherate, followed by the addition of lithium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of lithium tetra-1H-pyrrol-1-ylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Lithium tetra-1H-pyrrol-1-ylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form lithium borohydride derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Borate esters.
Reduction: Lithium borohydride derivatives.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Chemistry: Lithium tetra-1H-pyrrol-1-ylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also used in the study of boron chemistry and its interactions with other elements.
Biology: In biological research, this compound is used to study the effects of boron on biological systems. It is also used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: The compound has potential applications in medicine, particularly in the development of boron-based drugs for cancer therapy. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug design.
Industry: In the industrial sector, lithium tetra-1H-pyrrol-1-ylborate(1-) is used in the production of advanced materials, including high-performance polymers and ceramics. It is also used in the development of new battery technologies.
作用机制
The mechanism of action of lithium tetra-1H-pyrrol-1-ylborate(1-) involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their function. The lithium ion can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The pyrrole ring can participate in electron transfer reactions, further affecting the compound’s biological activity.
相似化合物的比较
Lithium tetrafluoroborate: Another lithium borate compound used in battery electrolytes.
Lithium bis(trifluoromethanesulfonyl)imide: A lithium salt used in high-performance batteries.
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries.
Uniqueness: Lithium tetra-1H-pyrrol-1-ylborate(1-) is unique due to its pyrrole ring, which imparts specific chemical and biological properties
属性
CAS 编号 |
58179-67-2 |
|---|---|
分子式 |
C16H16BLiN4 |
分子量 |
282.1 g/mol |
IUPAC 名称 |
lithium;tetra(pyrrol-1-yl)boranuide |
InChI |
InChI=1S/C16H16BN4.Li/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21;/h1-16H;/q-1;+1 |
InChI 键 |
UTQCYTAXMDLCNQ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-](N1C=CC=C1)(N2C=CC=C2)(N3C=CC=C3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



